molecular formula C10H6ClN3O B3387084 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 790263-25-1

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B3387084
CAS No.: 790263-25-1
M. Wt: 219.63 g/mol
InChI Key: UYXSPNGDHZUTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl cyanide: Similar in structure but lacks the oxadiazole ring.

    2-Chloro-3’,4’-dimethoxybenzil: Contains a chlorophenyl group but differs in the functional groups attached to the ring.

Uniqueness

The presence of the oxadiazole ring in 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile distinguishes it from other similar compounds. This ring imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-8-4-2-1-3-7(8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSPNGDHZUTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.